
Ibogamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ibogamine is a complex organic compound characterized by its unique pentacyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ibogamine typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions to form the pentacyclic core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and reduce production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
化学反応の分析
Types of Reactions
Ibogamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemical Properties and Mechanism of Action
Ibogamine is structurally related to ibogaine and exhibits a range of pharmacological activities. It interacts with several neurotransmitter systems, including:
- Kappa Opioid Receptors (KOR)
- N-Methyl-D-Aspartate Receptors (NMDAR)
- Nicotinic Acetylcholine Receptors (nAChR)
- Serotonin Receptors
Additionally, it inhibits acetylcholinesterase and butyrylcholinesterase, which may contribute to its effects on the central nervous system . The compound's ability to modulate these receptors suggests its role in neuropharmacology and addiction treatment.
Substance Use Disorders
This compound has been primarily researched for its anti-addictive properties. Preclinical studies indicate that it can reduce self-administration of drugs such as cocaine and morphine in animal models . In human studies, ibogaine (the parent compound) has shown promise in alleviating withdrawal symptoms associated with opioid dependence. A systematic review highlighted that ibogaine significantly reduces withdrawal symptoms and cravings among individuals undergoing detoxification for opioid use disorder .
Case Study: Opioid Detoxification
A study involving 50 participants with opioid use disorder reported that 78% did not exhibit clinical signs of withdrawal 48 hours post-administration of ibogaine. Furthermore, 79% experienced minimal cravings, indicating its efficacy in managing withdrawal symptoms .
Neurological Conditions
Research has also explored this compound's potential as an anticonvulsant agent. Animal studies have demonstrated that it can effectively reduce seizure activity without significant tremor effects, distinguishing it from other related compounds . Its neuroprotective properties are under investigation for conditions such as epilepsy.
Safety and Toxicity Considerations
While this compound shows therapeutic potential, safety concerns have been raised regarding its neurotoxicity. Studies indicate that higher doses can lead to neurodegeneration in specific brain regions, such as the cerebellum . Therefore, understanding the dose-response relationship is crucial for developing safe therapeutic protocols.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals significant distribution characteristics. Following administration, it exhibits a rapid decline in plasma levels but accumulates in adipose tissue, suggesting a prolonged duration of action due to its lipophilic nature . This accumulation may influence both therapeutic efficacy and safety profiles.
Summary of Findings
作用機序
The mechanism of action of Ibogamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(1R,15R,17S,18S)-17-methyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene: Similar structure but with a methyl group instead of an ethyl group.
(1R,15R,17S,18S)-17-propyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
The uniqueness of Ibogamine lies in its specific ethyl substitution, which may confer distinct chemical and biological properties compared to its analogs. This can affect its reactivity, binding affinity, and overall efficacy in various applications.
特性
CAS番号 |
481-87-8 |
---|---|
分子式 |
C19H24N2 |
分子量 |
280.4 g/mol |
IUPAC名 |
(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13+,16+,19+/m1/s1 |
InChIキー |
LRLCVRYKAFDXKU-WSRJCAJASA-N |
SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
異性体SMILES |
CC[C@@H]1C[C@H]2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
正規SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
同義語 |
ibogamine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。